Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)-
Description
The compound Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- (CAS: 635-41-6), also known as Trimetozine, is characterized by a morpholine ring substituted with a 3,4,5-trimethoxybenzoyl group. The morpholine scaffold (a six-membered heterocycle containing one oxygen and one nitrogen atom) contributes to its conformational flexibility and solubility, while the 3,4,5-trimethoxybenzoyl moiety is a critical pharmacophore associated with bioactivity. Trimetozine has been historically used as a sedative, but its structural features align with compounds targeting microtubules, P-glycoprotein (P-gp), and other cancer-related pathways .
Properties
CAS No. |
63868-64-4 |
|---|---|
Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)morpholine-3,5-dione |
InChI |
InChI=1S/C14H15NO7/c1-19-9-4-8(5-10(20-2)13(9)21-3)14(18)15-11(16)6-22-7-12(15)17/h4-5H,6-7H2,1-3H3 |
InChI Key |
SXBYDKRBTYZLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)COCC2=O |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines
A key method for synthesizing 3,5-disubstituted morpholines is the palladium-catalyzed carboamination reaction. This approach uses substituted ethanolamine derivatives and aryl or alkenyl bromides as substrates to form cis-3,5-disubstituted morpholines with high stereoselectivity. The reaction typically proceeds via:
- Preparation of O-allyl ethanolamines from amino alcohols.
- Pd-catalyzed carboamination coupling with aryl or alkenyl bromides in the presence of a base such as sodium tert-butoxide.
- Use of ligands like (o-biphenyl)PtBu2 or BINAP to enhance catalytic activity.
- Reaction conditions involve toluene as solvent at 40–80 °C.
This method allows access to a broad range of enantiopure cis-3,5-disubstituted morpholines, including bi-cyclic and other substituted derivatives, which are challenging to synthesize by conventional methods.
Condensation and Cyclization Routes via N-Benzoylhydrazones
Another synthetic route involves the preparation of N-benzoylhydrazones from pyrrole-2-carbaldehydes and benzohydrazide, followed by oxidative cyclization to form 1,3,4-oxadiazole cores, which are related heterocyclic frameworks. This method includes:
- Condensation of pyrrole-2-carbaldehydes with benzohydrazide at reflux in toluene to yield N-benzoylhydrazones in 70–96% yield.
- Oxidative cyclization using reagents such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or iodine under basic conditions (K2CO3, DBU, Et3N, or NaOH).
- The procedure is adaptable for various substituted benzoyl groups, including trimethoxybenzoyl derivatives.
Although this method is more general for heterocyclic nitrogen compounds, it provides a useful route to morpholine-related structures bearing dioxo and benzoyl functionalities.
Base-Catalyzed Reflux with Morpholine and Acyl Precursors
A practical synthesis involves reacting acyl precursors bearing trimethoxybenzoyl groups with morpholine under basic conditions:
- The acyl intermediate is prepared and then reacted with morpholine in the presence of potassium carbonate and triethylamine.
- The reaction is carried out in acetonitrile (CH3CN) under reflux for approximately 24 hours.
- Purification by thin-layer chromatography (TLC) yields the target morpholine derivative.
- Characterization is confirmed by nuclear magnetic resonance (1H NMR, 13C NMR) and infrared (IR) spectroscopy.
This method has been reported to give yields around 63%, producing yellow powders with melting points between 149–154 °C, consistent with morpholine derivatives bearing 3,4,5-trimethoxybenzoyl groups.
Green Synthesis via Selective Monoalkylation of Amines
A recent environmentally friendly method for morpholine synthesis involves the selective monoalkylation of primary amines with ethylene sulfate under redox-neutral conditions:
- The reaction uses inexpensive reagents such as ethylene sulfate and potassium tert-butoxide (tBuOK).
- This one- or two-step process converts 1,2-amino alcohols into morpholines efficiently.
- The method allows for selective monoalkylation, avoiding over-alkylation side products.
- It is scalable (>50 g) and applicable to a variety of morpholine derivatives, including those with substituents at various ring positions.
- This approach offers safety and environmental benefits over traditional multi-step syntheses involving chloroacetyl chloride and hydride reductions.
While this method is more general for morpholines, it can be adapted for derivatives with complex substituents like the 3,4,5-trimethoxybenzoyl group by appropriate precursor selection.
Comparative Summary of Preparation Methods
| Method | Key Features | Reaction Conditions | Yield Range | Applicability to Target Compound |
|---|---|---|---|---|
| Pd-Catalyzed Carboamination | Stereoselective, uses aryl/alkenyl bromides | Toluene, 40–80 °C, Pd catalyst | Moderate to high | Enables cis-3,5-disubstituted morpholines |
| N-Benzoylhydrazone Oxidative Cyclization | Formation of 1,3,4-oxadiazoles from hydrazones | Reflux in toluene, oxidative agents | 70–96% | Suitable for benzoyl-substituted heterocycles |
| Base-Catalyzed Reflux with Morpholine | Direct reaction with morpholine and acyl precursors | CH3CN, reflux, K2CO3, Et3N | ~63% | Direct synthesis of morpholine with 3,4,5-trimethoxybenzoyl |
| Green Monoalkylation of Amines | Redox-neutral, selective monoalkylation | tBuOK, ethylene sulfate, mild | High, scalable | Environmentally friendly, adaptable to various substituents |
Detailed Experimental Insights and Data
Pd-Catalyzed Carboamination Reaction (Scheme 1)
- Starting from enantiopure amino alcohols, O-allyl derivatives are prepared.
- Pd2(dba)3 catalyst with ligands such as (o-biphenyl)PtBu2 or BINAP is employed.
- Sodium tert-butoxide acts as the base.
- The reaction proceeds at 40–80 °C in toluene.
- Products are isolated as stereoisomerically pure cis-3,5-disubstituted morpholines.
- Yields vary depending on substrate but are generally moderate to good.
Base-Catalyzed Condensation with Morpholine
- Acyl precursors synthesized via condensation steps are reacted with morpholine.
- Potassium carbonate and triethylamine serve as bases.
- Reflux in acetonitrile for 24 hours ensures complete reaction.
- Purification by TLC yields the target compound as a yellow powder.
- Characterization by 1H NMR, 13C NMR, and IR confirms structure.
- Yield observed: 63%, melting point 149–154 °C.
Green Synthesis via Ethylene Sulfate
- 1,2-amino alcohols react with ethylene sulfate under basic conditions (tBuOK).
- The reaction is redox-neutral and avoids multi-step reductions.
- Selective monoalkylation is achieved, preventing over-alkylation.
- Scalable to >50 g quantities.
- Applicable to a wide variety of morpholine derivatives, including those with complex substituents.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 3,4,5-trimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The 3,4,5-trimethoxybenzoyl group is a recurring motif in bioactive compounds. Below is a comparative analysis of key analogues:
Table 1: Comparison of Compounds with 3,4,5-Trimethoxybenzoyl Moieties
Key Structural Determinants of Activity
Role of the 3,4,5-Trimethoxybenzoyl Group
- Hydrogen Bonding and Hydrophobicity : The methoxy groups at the 3,4,5 positions are essential for hydrogen bonding with target proteins (e.g., tubulin, P-gp) and enhancing hydrophobic interactions. Removal of any methoxy group (e.g., analogues 74–76 in ) significantly reduces activity .
- Spatial Arrangement : The angle between the geometric centers of the aromatic rings (αABC) in compounds like SMART (108.11°) and its triazole derivatives (109.50°) correlates with antiproliferative activity, highlighting the importance of conformational rigidity .
Impact of Heterocyclic Core Modifications
- Morpholine vs. Quinoline: Trimetozine's morpholine ring enhances solubility but lacks the planar aromatic structure of MPT0B214’s quinoline core, which improves tubulin-binding affinity and cytotoxicity .
- Triazole vs. Thiazole : Replacing thiazole with triazole (as in ) preserves activity but alters electronic properties, affecting binding kinetics .
Structure-Activity Relationship (SAR) Insights
- Methoxy Substitutions : Fluorine substitution (e.g., compound 78) reduces ATPase inhibition compared to methoxy groups, underscoring the role of methoxy oxygens in hydrogen bonding .
- Linker Flexibility : Rigid linkers (e.g., carbonyl in compound 80) induce steric clashes with P-gp, while flexible linkers (e.g., methylene in compound 79) restore activity .
- Amino Substituents: In benzo[b]furan derivatives, a dimethylamino group at the 3-position (compound 3b) enhances antimitotic activity without requiring intramolecular hydrogen bonds .
Pharmacological and Therapeutic Divergence
Despite structural similarities, therapeutic applications vary:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
